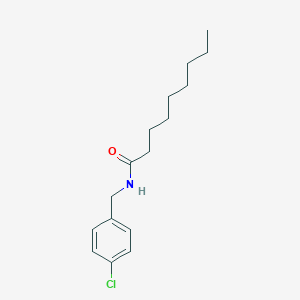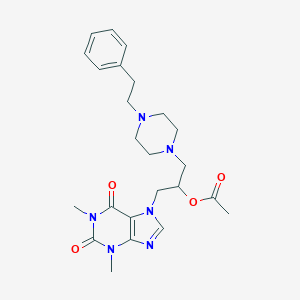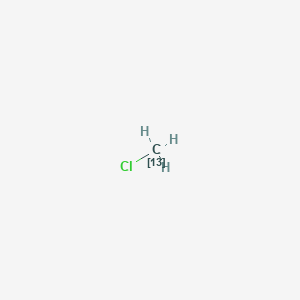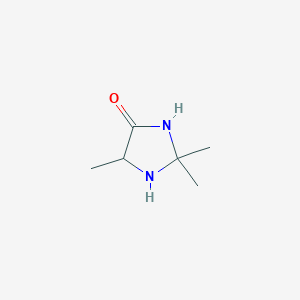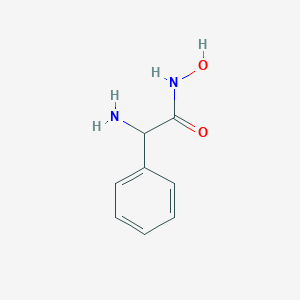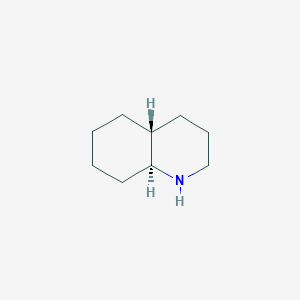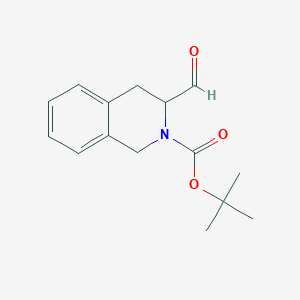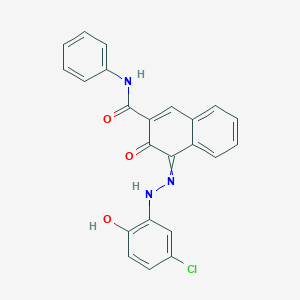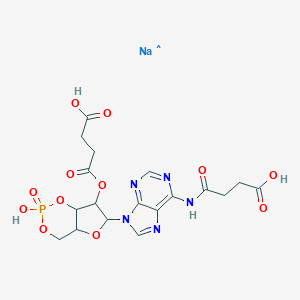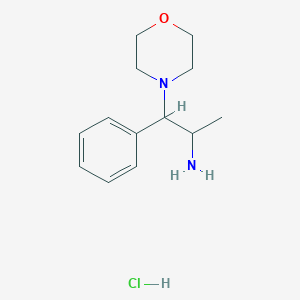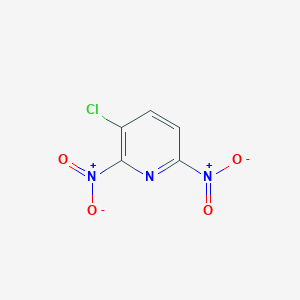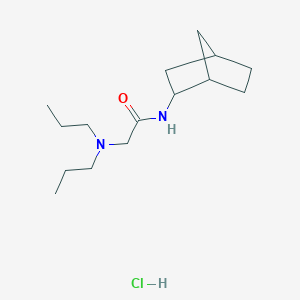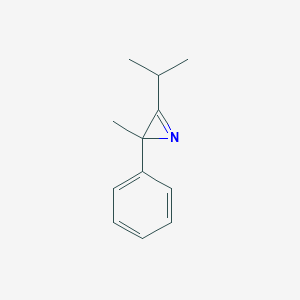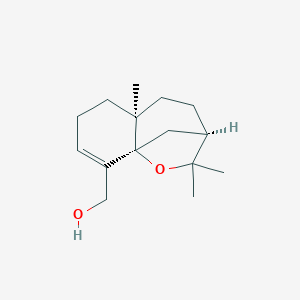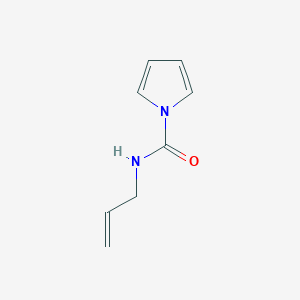
N-Allyl-1H-pyrrole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-1H-pyrrole-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyrrole derivative, which has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of N-Allyl-1H-pyrrole-1-carboxamide is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways and regulating gene expression. It has also been shown to interact with various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs).
Biochemische Und Physiologische Effekte
N-Allyl-1H-pyrrole-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce oxidative stress and improve antioxidant capacity. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-Allyl-1H-pyrrole-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have low toxicity, which makes it a safe compound to use in experiments. However, there are also some limitations to using this compound. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its effects may vary depending on the cell or tissue type being studied.
Zukünftige Richtungen
There are several future directions for research on N-Allyl-1H-pyrrole-1-carboxamide. One area of interest is the development of new synthetic methods to improve the yield and purity of this compound. Another area of interest is the investigation of its effects on different biological systems, including the respiratory system, reproductive system, and digestive system. Additionally, there is a need for more studies to investigate the potential use of N-Allyl-1H-pyrrole-1-carboxamide as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Synthesemethoden
N-Allyl-1H-pyrrole-1-carboxamide can be synthesized using various methods, including the reaction of allylamine with 1H-pyrrole-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-Allyl-1H-pyrrole-1-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has been used in various studies to investigate its effects on different biological systems, including the immune system, cardiovascular system, and nervous system.
Eigenschaften
CAS-Nummer |
107962-30-1 |
|---|---|
Produktname |
N-Allyl-1H-pyrrole-1-carboxamide |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
N-prop-2-enylpyrrole-1-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-2-5-9-8(11)10-6-3-4-7-10/h2-4,6-7H,1,5H2,(H,9,11) |
InChI-Schlüssel |
ZYPJSSIAMFRVSR-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)N1C=CC=C1 |
Kanonische SMILES |
C=CCNC(=O)N1C=CC=C1 |
Synonyme |
1H-Pyrrole-1-carboxamide,N-2-propenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



